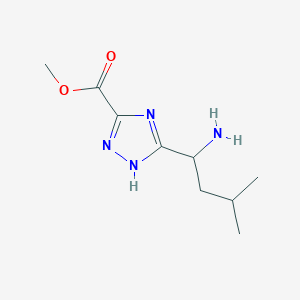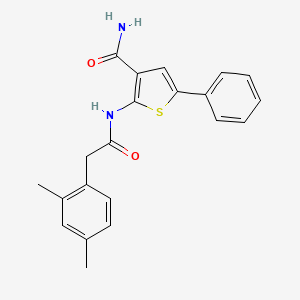
2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the reaction of amino-thiophene carboxamides with iso(and isothio)cyanates under microwave irradiation , and the condensation reactions to form thiophene carboxamides . These methods could potentially be adapted for the synthesis of "2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Structural elucidation techniques such as NMR, mass spectrometry, and X-ray crystallography are commonly used to characterize synthesized compounds . These techniques would be essential in confirming the molecular structure of "2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide" after its synthesis.
Chemical Reactions Analysis
The papers describe various chemical reactions involving thiophene carboxamides, such as their reactions with iso(and isothio)cyanates , and the synthesis of tetrazol-thiophene carboxamides . These reactions are indicative of the reactivity of thiophene carboxamides and could provide a basis for predicting the reactivity of the compound .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide," they do provide information on related compounds. For example, the photoreleasable protecting group properties of 2,5-dimethylphenacyl could suggest potential photochemical properties of the compound . Additionally, the antioxidant activities of novel carboxamides could imply that "2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide" may also possess antioxidant properties.
科学的研究の応用
Synthesis and Characterization
Innovative Synthesis Methods : Research has demonstrated innovative approaches to synthesizing complex compounds, including the use of dimethylformamide (DMF) and dimethyl acetamide (DMA) as key solvents or reactants in creating novel chemical structures. For instance, the use of DMF-DMA has facilitated the synthesis of enaminones and dienaminones, leading to the development of new pyridine, pyrimidine, and thienopyridine derivatives, highlighting versatile methodologies for constructing heterocyclic compounds (Abdel-Khalik et al., 2004).
Polyamide Synthesis : Aromatic polyamides with various structural motifs have been synthesized, including those incorporating thiophene and phenyl groups. These materials are noted for their solubility in polar solvents and potential applications in creating transparent and flexible films, underscoring the relevance of such compounds in material science and engineering (Kakimoto et al., 1985; Ubale et al., 2001).
Antimicrobial and Antitumor Activities
Antimicrobial Evaluation : Novel thiophene and tetrazole derivatives have been synthesized and evaluated for their antimicrobial properties. The exploration of such compounds contributes to the search for new antimicrobial agents, potentially addressing the rising challenge of antibiotic resistance (Gouda et al., 2010).
Anticancer Research : The development and testing of new chemical entities for anticancer activity have been a significant focus. For example, thiophene derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, highlighting the potential of such compounds in oncological research and drug development (Atta et al., 2021).
Material Science Applications
- Electrochromic Properties : Aromatic polyamides incorporating specific functional groups have shown promising electrochromic properties, indicating their potential use in developing new materials for electronic displays and other applications requiring color change capabilities (Chang & Liou, 2008).
Safety and Hazards
特性
IUPAC Name |
2-[[2-(2,4-dimethylphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-13-8-9-16(14(2)10-13)11-19(24)23-21-17(20(22)25)12-18(26-21)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H2,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKVLLAYVYTPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

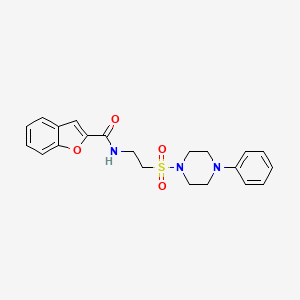
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2527935.png)
![9-(4-butylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2527937.png)
![4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2527938.png)
![Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2527940.png)
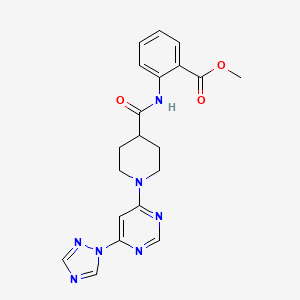

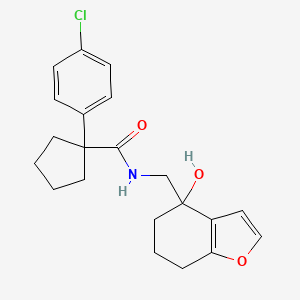
![2-(2-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2527945.png)
![1-[(3Ar,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2527946.png)
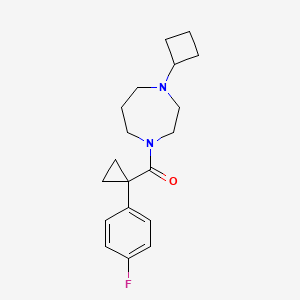
![N-{2-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2527953.png)

